Technical Guide: 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1)
Technical Guide: 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1)
The "Oliceridine Core": A Privileged Spirocyclic Scaffold for G-Protein Biased Ligand Design [1][2][3]
Executive Summary
6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a high-value spirocyclic building block that has emerged as a critical intermediate in modern medicinal chemistry.[1][2][3] It serves as the structural core for Oliceridine (TRV130) , the first FDA-approved G-protein biased
Unlike traditional flat aromatic scaffolds, this spiro ether-ketone offers significant Fsp³ character , improving solubility and metabolic stability while providing a rigid, orthogonal vector for substituent projection.[2] This guide details the industrial synthesis, physicochemical profile, and divergent reactivity of this scaffold, designed for researchers optimizing lead compounds in pain management and GPCR modulation.
Physicochemical Profile & Structural Analysis[2][3][4]
The molecule features a cyclopentane ring spiro-fused to a tetrahydropyran-4-one moiety.[1][2][3] The oxygen atom is positioned adjacent to the spiro center (position 6), while the ketone resides at position 9 (para to the spiro center in the ether ring).
| Property | Data | Implications for Drug Design |
| CAS Number | 855398-57-1 | Unique identifier for procurement/IP.[1][2][3] |
| Formula | Low MW (154.21 g/mol ) allows for heavy decoration (Fragment-Based Design).[1] | |
| Boiling Point | 100–102 °C (10 Torr) | Volatile enough for distillation; stable at high T. |
| Density | 1.025 g/cm³ | Liquid at room temperature; easy handling in flow chemistry.[1][3] |
| LogP (Calc) | ~0.8–1.2 | Highly polar-compatible; ideal for CNS penetration when functionalized.[1][2][3] |
| Topology | Spirocyclic ( | Rigidifies the backbone, reducing entropic penalty upon binding. |
Structural Insight:
The spiro[4.5] system forces substituents on the ketone (C9) to adopt an orientation orthogonal to the cyclopentyl ring. In Oliceridine, this geometry is crucial for distinguishing between the G-protein signaling pathway (analgesia) and the
Synthesis Protocols: The Prins-Oxidation Route[1][2][3]
The most robust, scalable route to CAS 855398-57-1 involves a Prins cyclization followed by oxidation.[1][2][3] This method avoids expensive metal catalysts and utilizes commodity starting materials.[2][3]
Phase 1: Acid-Catalyzed Prins Cyclization
Reaction: Cyclopentanone + 3-Buten-1-ol
-
Reagents: Cyclopentanone (1.0 equiv), 3-Buten-1-ol (2.0 equiv), 75%
(excess). -
Protocol:
-
Cool a mixture of cyclopentanone and 3-buten-1-ol to 0°C.
-
Add 75% sulfuric acid dropwise (exothermic).[3]
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Mechanism: The acid promotes hemiacetal formation, followed by dehydration to an oxocarbenium ion. The pendant alkene attacks this cation, closing the pyran ring. Water traps the resulting carbocation at C9, yielding the alcohol.
-
-
Workup: Neutralize with NaOH (pH 8), extract with diethyl ether or MTBE, and wash with saturated sodium bisulfite (to remove unreacted ketone).
-
Purification: Distillation under reduced pressure yields 6-oxaspiro[4.5]decan-9-ol (Yield: ~35–40%).[1][2][3]
Phase 2: Oxidation to the Ketone
Reaction: 6-Oxaspiro[4.5]decan-9-ol
-
Reagents: PCC (Pyridinium Chlorochromate) or Swern conditions (Oxalyl chloride/DMSO).[3]
-
Protocol (PCC Method):
-
Dissolve the alcohol in anhydrous Dichloromethane (DCM).[3]
-
Add PCC (1.5 equiv) and Celite (to aid filtration) at 0°C.
-
Stir at room temperature until TLC indicates consumption of starting material (~2–4 hours).
-
-
Workup: Filter the black slurry through a pad of silica gel or Celite.[3] Concentrate the filtrate.
-
Purification: Flash column chromatography (Ethyl Acetate/Petroleum Ether gradient).
-
Result: 6-Oxaspiro[4.5]decan-9-one as a clear to pale yellow oil (Yield: ~75–80%).[1][2][3]
Reactivity & Applications: Building the Oliceridine Scaffold
The C9 ketone is a versatile "handle" for divergent synthesis. Its position allows for the installation of quaternary centers or amines essential for receptor binding.[3]
A. Knoevenagel Condensation (The Oliceridine Pathway)
This is the primary industrial application.[3] The ketone reacts with active methylene compounds to form unsaturated esters, precursors to quaternary centers.
-
Reagents: Methyl cyanoacetate, Ammonium acetate (cat.), Acetic acid, Toluene (Reflux with Dean-Stark).
-
Product: Methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate.[1][2][3][4]
-
Utility: This intermediate undergoes Michael addition with 2-pyridyl cuprate , installing the critical pyridine ring found in Oliceridine.[2][3]
B. Reductive Amination
Direct access to secondary/tertiary amines for library generation.[2][3]
-
Protocol: React ketone with amine (
) + in DCE. -
Stereochemistry: Hydride delivery is often governed by the steric bulk of the spiro-cyclopentane, favoring trans attack relative to the ether oxygen.[2]
C. Grignard/Organolithium Addition
Generates tertiary alcohols.[2][3]
-
Note: The spiro ring confers significant steric bias.[3] Nucleophiles tend to attack from the equatorial face, yielding axial alcohols.
Case Study: Oliceridine (TRV130)
Context: Opioids like morphine cause analgesia (G-protein pathway) but also respiratory depression (
Handling & Safety Information
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The ketone is stable but can oxidize over prolonged exposure to air.[3] -
Hazards:
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol. Sparingly soluble in water.[2][3]
References
-
Trevena, Inc. (2012).[3] Opioid Receptor Ligands and Methods of Using and Making Same.[3] WO2012129495A1.[2][3] Link
-
Chen, X. T., et al. (2013). "Structure-Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, TRV130." Journal of Medicinal Chemistry, 56(20), 8019–8031. Link[1]
-
Yamashita, D. S., et al. (2015). Spirocyclic Opioid Receptor Ligands.[2][3] US Patent 2015/0246904.[2][3] Link
-
PubChem. (2025).[3] Compound Summary: 6-Oxaspiro[4.5]decan-9-one.[1][2][3][4][5][6] CID 10196627.[2][3] Link[1]
-
Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry, 68(19), 7143-7157. (Mechanistic background for Prins cyclization). Link[1]
Sources
- 1. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Google Patents [patents.google.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018006077A1 - Deuterated compounds for treating pain - Google Patents [patents.google.com]
- 5. Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 [smolecule.com]
- 6. Portico [access.portico.org]
